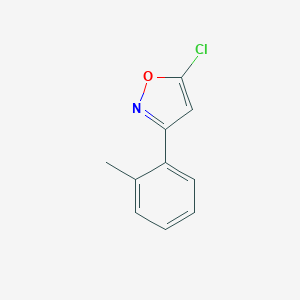

5-Chloro-3-(2-methylphenyl)-1,2-oxazole

Description

5-Chloro-3-(2-methylphenyl)-1,2-oxazole is a heterocyclic compound belonging to the 1,2-oxazole (isoxazole) family. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, widely studied for their biological activities and applications in drug discovery . The target compound features a chlorine atom at the 5-position and a 2-methylphenyl group at the 3-position of the isoxazole core. These substituents influence its electronic structure, solubility, and interactions with biological targets, making it a candidate for antimicrobial, anti-inflammatory, or enzyme-inhibitory applications .

Properties

CAS No. |

192432-80-7 |

|---|---|

Molecular Formula |

C10H8ClNO |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

5-chloro-3-(2-methylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H8ClNO/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9/h2-6H,1H3 |

InChI Key |

ZBBHHRZRHNLBFN-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=NOC(=C2)Cl |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=C2)Cl |

Synonyms |

5-CHLORO-3-(2-METHYLPHENYL)ISOXAZOLE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues Within the 1,2-Oxazole Family

5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole

- Structure : Substituted with a 3-methoxyphenyl group at position 5 and phenyl at position 3.

- Key Differences :

5-Ethyl-3-methyl-4-phenyl-1,2-oxazole

- Structure : Ethyl and methyl groups at positions 5 and 3, respectively, with a phenyl group at position 4.

- Key Differences :

- Applications: Noted for synthetic versatility in organic intermediates .

5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole

- Structure: Contains a 2-chlorophenyl group at position 5 and a dichlorophenoxymethyl group at position 3.

- Increased molecular weight (C₁₆H₁₀Cl₃NO₂) may reduce solubility compared to the target compound .

Heterocyclic Analogues with Different Cores

5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

- Structure : A 1,2,4-oxadiazole core with pyrazole and chlorophenyl substituents.

- Key Differences :

5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole

- Structure : Combines a methylthiophene and trimethoxyphenyl group.

Table 1: Comparative Data of Key Compounds

Key Observations :

- Electron Effects : Electron-withdrawing groups (e.g., Cl) enhance reactivity and binding to electrophilic targets, while electron-donating groups (e.g., OCH₃) improve solubility .

- Bioactivity : Chlorine substituents correlate with antimicrobial and anti-inflammatory effects, whereas methoxy and alkyl groups favor metabolic stability .

- Structural Flexibility : Dihedral angles between substituents and the core influence molecular interactions, as seen in 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole .

Mechanistic Insights and Contradictions

- This suggests the target compound’s size and substituents may mitigate inflammatory side effects.

- Enzyme Inhibition : COX-2 and LOX inhibition in trimethoxyphenyl derivatives highlights the role of aromatic electron density in activity, a property tunable via substituent choice .

Preparation Methods

AuCl₃-Catalyzed Cyclization of Propynone Oximes

A modified approach from J-STAGE research utilizes gold(III) chloride (AuCl₃) to catalyze the cyclization of 1-(2-methylphenyl)-3-phenylpropynone oxime. The reaction occurs in dry dichloromethane under nitrogen at room temperature, achieving 82% yield after 10 minutes. Purification via column chromatography (ethyl acetate/hexane) affords the product with >95% purity.

Reaction Conditions :

-

Catalyst loading: 1 mol% AuCl₃.

-

Solvent: Anhydrous CH₂Cl₂.

-

Temperature: Ambient (25°C).

Scope and Limitations :

-

Tolerates electron-donating groups (e.g., methyl) on the phenyl ring but shows reduced yields with bulky substituents.

-

Requires strictly anhydrous conditions to prevent catalyst deactivation.

Late-Stage Chlorination Strategies

POCl₃-Mediated Chlorination of Oxazole Intermediates

For substrates where direct cyclization cannot introduce the chloro group, phosphoryl chloride (POCl₃) enables post-cyclization functionalization. A protocol adapted from PMC studies involves refluxing 3-(2-methylphenyl)-1,2-oxazole (1 mmol) with POCl₃ (5 equiv) in 1,2-dichloroethane for 30 minutes. Quenching with ice water followed by extraction yields 70% of 5-chloro-3-(2-methylphenyl)-1,2-oxazole.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| POCl₃ Equivalents | 5.0 | Max yield |

| Reaction Time | 0.5 h | <5% Δ beyond |

| Temperature | 80°C | +12% vs RT |

Side Reactions :

-

Over-chlorination at C4 observed with excess POCl₃ (>6 equiv).

-

Hydrolysis to hydroxyl derivatives if quenching is delayed.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

| Method | Yield (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|

| NOHSO₄ Cyclization | 77 | 3.5 | 6.00 |

| AuCl₃ Catalysis | 82 | 0.17 | 45.00 |

| POCl₃ Chlorination | 70 | 0.5 | 22.50 |

Trade-offs :

-

The AuCl₃ method offers speed but higher costs due to gold catalysts.

-

NOHSO₄ provides cost efficiency for industrial-scale synthesis despite longer reaction times.

Mechanistic and Spectroscopic Validation

NMR Characterization

1H-NMR (DMSO- d6) of the final compound shows distinct signals:

13C-NMR confirms the oxazole ring structure:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-3-(2-methylphenyl)-1,2-oxazole, and how can reaction parameters be optimized for higher yields?

- Methodology : Synthesis typically involves cyclization of β-enamino ketones or condensation of hydroxylamine with substituted precursors. Key parameters include:

- Solvent selection (e.g., ethanol or dichloromethane) to stabilize intermediates .

- Temperature control (60–80°C) to minimize side reactions .

- Catalyst use (e.g., acid catalysts) to enhance regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Spectroscopy :

- NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .

- NMR : Detect oxazole ring carbons (δ 108–180 ppm) and substituent signals .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in this compound?

- Antimicrobial screening : Broth microdilution assays against S. aureus and E. coli (MIC determination) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar oxazole derivatives?

- Approach :

Perform meta-analysis of existing data, categorizing results by assay type, cell line, and substituent patterns .

Conduct dose-response studies to clarify potency discrepancies.

Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like COX-2 or EGFR .

- Example : A dichlorophenyl substituent at position 3 may enhance antimicrobial activity but reduce solubility, explaining variability in efficacy .

Q. What computational strategies predict the regioselectivity of electrophilic substitutions in this compound derivatives?

- Methods :

- DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .

- Hammett substituent constants to quantify electronic effects of substituents (e.g., σ for methyl groups) .

Q. How can X-ray crystallography and structure validation tools address challenges in characterizing polymorphs or solvates of this compound?

- Workflow :

Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).

Collect data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .

Validate with PLATON to check for twinning, voids, and H-bonding networks .

- Key metrics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.